16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione
Description
11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione is a complex heterocyclic compound It features a unique structure that combines elements of chromene, pyrano, and pyrimidine rings
Properties
IUPAC Name |
16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-18-14(20)13-12-8(7-23-15(13)19(2)16(18)21)6-22-11-4-3-9(17)5-10(11)12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLVOIDJMGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3C(COC4=C3C=C(C=C4)Cl)CO2)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene ring, followed by the construction of the pyrano and pyrimidine rings through cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures.
Pyrano Derivatives: Compounds featuring pyrano rings.
Pyrimidine Derivatives: Compounds with pyrimidine rings.
Uniqueness
What sets 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione apart is its combination of these three ring systems, which imparts unique chemical and biological properties
Biological Activity
The compound 16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione is a complex heterocyclic structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structural Characteristics
The compound features a unique tetracyclic framework that includes:
- Chlorine atom at position 16.
- Dimethyl groups at positions 4 and 6.
- Dioxa and diaza functionalities that contribute to its reactivity and interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C16H15ClN2O4
- Molecular Weight : Approximately 348.75 g/mol
Anticancer Activity
Research indicates that compounds similar to 16-chloro-4,6-dimethyl... exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Studies :
- A study demonstrated that derivatives of this class inhibited tumor growth in xenograft models by targeting specific oncogenes .
Antimicrobial Properties
The compound has also shown potential in combating various microbial strains:
- Antibacterial Activity : Studies have reported effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Certain derivatives exhibited antifungal activity against Candida species .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in metabolic pathways:
- Target Enzymes : It has been noted to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
- Research Findings : In vitro studies showed a dose-dependent inhibition of these enzymes, suggesting potential anti-inflammatory applications .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antibacterial | Effective against multiple strains | |
| Antifungal | Active against Candida species | |
| Enzyme Inhibition | Inhibits COX and LOX |
Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 16-chloro-4,6-dimethyl... | High | Moderate | Yes |
| 4,6-Dimethylpyrimidine derivatives | Moderate | High | No |
| Other heterocycles | Variable | Low | Yes |
Q & A
Q. Basic Research Focus
- X-ray crystallography : Krause et al. (2015) emphasize its utility for confirming bond lengths (e.g., C-O: 1.42 Å, C-N: 1.38 Å) and stereochemistry in tetracyclic frameworks .
- NMR spectroscopy : ¹H-¹³C HSQC and NOESY correlate proton environments with carbon centers, critical for distinguishing regioisomers .
- Mass spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) validate molecular formulae in complex matrices .
Methodological Recommendation :
Cross-validate crystallographic data with dynamic NMR experiments (e.g., variable-temperature studies) to resolve conformational flexibility .
How should researchers address discrepancies between observed spectroscopic data and computational predictions for electronic properties?
Advanced Research Focus
Discrepancies often arise from solvent effects or approximations in computational models.
- Density Functional Theory (DFT) : Calibrate calculations using solvent-polarizable continuum models (PCM) to match experimental UV-Vis λmax values .
- Experimental adjustments : Measure spectroscopic data in multiple solvents (e.g., chloroform vs. DMSO) to isolate environmental impacts .
Methodological Recommendation :
Use time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP) and compare frontier molecular orbitals (HOMO-LUMO gaps) with cyclic voltammetry data .
What experimental design frameworks are recommended for investigating structure-activity relationships (SAR) of derivatives?
Q. Advanced Research Focus
- Factorial design : Vary substituents (e.g., chloro vs. methoxy groups) and measure bioactivity (e.g., IC₅₀) to identify critical pharmacophores .
- Theoretical alignment : Link SAR hypotheses to existing frameworks (e.g., Lautens’ cycloaddition theory) to prioritize synthetic targets .
Methodological Recommendation :
Apply response surface methodology (RSM) to optimize substituent combinations. For example, Raheem et al. (2014) correlated electron-withdrawing groups with enhanced bioactivity in related compounds .
What advanced computational strategies can model supramolecular interactions in crystalline or solution states?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvent-solute interactions using force fields (e.g., OPLS-AA) parameterized with crystallographic data .
- Quantum Topological Analysis : Use Atoms-in-Molecules (AIM) theory to map non-covalent interactions (e.g., hydrogen bonds) in crystal packing .
Methodological Recommendation :
Validate computational models against X-ray-derived Hirshfeld surfaces, which quantify intermolecular contact contributions (e.g., H-bonding vs. van der Waals) .
How can mechanistic studies elucidate [2+2] photocycloaddition pathways in related tetracyclic systems?
Q. Advanced Research Focus
- Time-resolved spectroscopy : Track excited-state dynamics using femtosecond transient absorption to identify intermediates .
- Isotopic labeling : Incorporate ¹³C at reactive sites to trace bond formation via 2D NMR .
Methodological Recommendation :
Combine laser flash photolysis with DFT-calculated transition states to map reaction coordinates. Lautens et al. (2003) demonstrated this approach for analogous systems .
What methodologies ensure reproducibility in synthesis across laboratories?
Q. Basic Research Focus
- Detailed protocols : Specify inert atmosphere requirements (e.g., N₂ or Ar) and moisture-sensitive steps to prevent hydrolysis .
- Inter-lab validation : Share characterized intermediates (e.g., via HRMS and ¹H NMR) for cross-verification, as practiced in multi-institutional studies .
Methodological Recommendation :
Adopt open-science platforms for sharing raw spectral data and crystallographic .cif files to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
